4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid
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Overview
Description
Bis(3-Carboxypropyl) ester propanedioic acid: is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes two carboxypropyl ester groups attached to a propanedioic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-Carboxypropyl) ester propanedioic acid typically involves esterification reactions. One common method is the reaction of propanedioic acid with 3-carboxypropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of bis(3-Carboxypropyl) ester propanedioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(3-Carboxypropyl) ester propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-Carboxypropyl) ester propanedioic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis(3-Carboxypropyl) ester propanedioic acid exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its activity .
Comparison with Similar Compounds
Similar Compounds
- Malonic acid di-n-butyl ester
- Dipropyl malonate
- Bis(helenalinyl)malonate
Uniqueness
Bis(3-Carboxypropyl) ester propanedioic acid is unique due to its dual carboxypropyl ester groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where specific functional group interactions are required .
Properties
CAS No. |
207444-67-5 |
---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-[3-(3-carboxypropoxy)-3-oxopropanoyl]oxybutanoic acid |
InChI |
InChI=1S/C11H16O8/c12-8(13)3-1-5-18-10(16)7-11(17)19-6-2-4-9(14)15/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
ISSCARIDNDXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COC(=O)CC(=O)OCCCC(=O)O |
Origin of Product |
United States |
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